2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride

Description

Structural Characterization

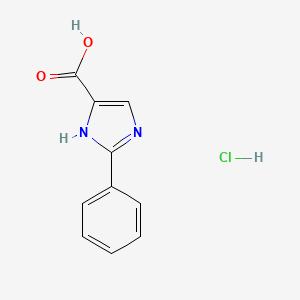

2-Phenyl-1H-imidazole-4-carboxylic acid hydrochloride consists of a five-membered imidazole ring system substituted with a phenyl group at the 2-position and a carboxylic acid functional group at the 4-position, with the addition of hydrochloric acid to form the salt. The compound exhibits the characteristic features of imidazole derivatives, where the heterocyclic ring contains two nitrogen atoms at positions 1 and 3, creating an electron-rich aromatic system. The phenyl substituent provides additional aromatic character and influences the overall electronic distribution within the molecule.

The imidazole ring system demonstrates tautomeric behavior, which is fundamental to understanding the compound's chemical properties. As documented in research on imidazole chemistry, electrophilic substitution typically occurs at the carbon-4 or carbon-5 positions due to higher electron densities at these locations, while nucleophilic substitution generally takes place at the carbon-2 position. The presence of the carboxylic acid group at the 4-position significantly affects the electronic properties of the entire molecular framework.

The hydrochloride salt formation involves protonation of the imidazole nitrogen, creating an ionic compound that exhibits enhanced water solubility compared to the free base. This salt formation is particularly important for pharmaceutical applications, as it can improve the bioavailability and handling characteristics of the compound. The molecular architecture allows for multiple intermolecular interactions, including hydrogen bonding through both the carboxylic acid functionality and the protonated imidazole nitrogen.

Molecular Descriptors (SMILES, InChI, IUPAC Nomenclature)

The molecular descriptors for this compound provide standardized representations essential for computational chemistry and database searches. The Simplified Molecular Input Line Entry System representation for the base compound is documented as C1=CC=C(C=C1)C2=NC=C(N2)C(=O)O, with the addition of hydrochloric acid represented as .Cl. This notation efficiently captures the connectivity and structural features of the molecule in a linear format.

The International Chemical Identifier Key for the parent acid compound is XCAXKZJNJCKTQH-UHFFFAOYSA-N, providing a unique hash representation for database identification. The complete International Chemical Identifier string is InChI=1S/C10H8N2O2/c13-10(14)8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14), which describes the molecular connectivity and hydrogen atom positions.

According to International Union of Pure and Applied Chemistry nomenclature standards, the compound is systematically named as 2-phenyl-1H-imidazole-5-carboxylic acid hydrochloride. This nomenclature reflects the numbering system where the carboxylic acid group is positioned at the 5-carbon of the imidazole ring when numbered according to standard conventions. The designation clearly identifies the phenyl substituent location and the presence of the hydrochloride salt.

Physicochemical Properties (Molecular Weight, Solubility, Stability)

The molecular formula of this compound is C10H9ClN2O2, with a precisely calculated molecular weight of 224.64 grams per mole. This molecular weight reflects the addition of hydrochloric acid to the parent carboxylic acid compound, which has a molecular weight of 188.18 grams per mole for the free base form.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 224.64 g/mol | |

| Melting Point | 240-250°C | |

| Molecular Formula | C10H9ClN2O2 | |

| Purity (Commercial) | 97% | |

| Chemical Abstracts Service Number | 1334149-04-0 |

The melting point of the hydrochloride salt ranges from 240 to 250 degrees Celsius, indicating significant thermal stability. This elevated melting point is characteristic of ionic compounds and reflects the strong electrostatic interactions between the protonated imidazole and chloride ions. The thermal stability makes the compound suitable for various synthetic applications that require elevated temperatures.

Solubility characteristics of the hydrochloride salt differ significantly from the parent acid due to the ionic nature of the salt form. While specific solubility data for the hydrochloride salt was not extensively documented in the available sources, related imidazole carboxylic acid derivatives demonstrate variable solubility depending on pH conditions. The hydrochloric acid salt formation typically enhances aqueous solubility compared to the free base, which is advantageous for pharmaceutical formulations and analytical applications.

Storage stability requires careful consideration of environmental conditions. The compound should be maintained in tightly closed containers in dry, well-ventilated areas to prevent degradation. The hygroscopic nature of many hydrochloride salts necessitates protection from moisture to maintain chemical integrity and prevent hydrolysis of the salt form back to the free base.

Stereochemical Features and Isomerism

This compound exhibits several important stereochemical characteristics that influence its chemical behavior and biological activity. The compound does not possess traditional chiral centers; however, it demonstrates tautomeric isomerism inherent to the imidazole ring system. Research on imidazole tautomerism reveals that the hydrogen atom can migrate between the two nitrogen atoms in the ring, creating distinct tautomeric forms.

The tautomeric equilibrium involves the interconversion between the nitrogen-1-hydrogen and nitrogen-3-hydrogen forms of the imidazole ring. Studies using nuclear magnetic resonance spectroscopy have demonstrated that the relative populations of these tautomers depend on environmental factors including pH, solvent polarity, and temperature. For 2-phenyl-1H-imidazole derivatives, the presence of the phenyl group at the 2-position can influence the tautomeric balance through electronic effects.

Conformational isomerism also plays a role in the compound's three-dimensional structure. The phenyl ring can adopt different orientations relative to the imidazole plane, creating rotational conformers. Computational studies on similar imidazole derivatives suggest that the preferred conformation depends on intramolecular interactions and crystal packing forces. The carboxylic acid group introduces additional conformational flexibility through rotation around the carbon-carbon bond connecting it to the imidazole ring.

The hydrochloride salt formation introduces ionic character that can influence the solid-state packing and intermolecular interactions. The protonation of the imidazole nitrogen creates a permanent positive charge that affects the overall molecular geometry and hydrogen bonding patterns. This ionic character can stabilize specific conformations through electrostatic interactions with the chloride counterion.

Functional Group Reactivity

The reactivity profile of this compound is determined by the presence of multiple functional groups, each contributing distinct chemical behavior. The carboxylic acid functionality serves as a primary reactive site, capable of undergoing typical carboxylic acid reactions including esterification, amidation, and salt formation. Research on carboxylic acid activation demonstrates that conversion to acyl imidazolides using carbonyldiimidazole can be achieved, though the presence of ionic character in the hydrochloride salt may influence reaction kinetics.

The imidazole ring system exhibits characteristic electrophilic and nucleophilic substitution patterns. The carbon atoms at positions 4 and 5 demonstrate enhanced reactivity toward electrophilic reagents due to increased electron density, while the carbon at position 2 shows susceptibility to nucleophilic attack. The presence of the phenyl substituent at position 2 may reduce nucleophilic reactivity at this site through steric hindrance and electronic deactivation.

Table 2: Functional Group Reactivity Summary

| Functional Group | Reaction Type | Typical Reagents | Expected Products |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohols, Acid Catalysts | Ester Derivatives |

| Carboxylic Acid | Amidation | Amines, Coupling Agents | Amide Derivatives |

| Imidazole Ring | Electrophilic Substitution | Halogens, Nitrating Agents | Substituted Imidazoles |

| Imidazole Ring | Nucleophilic Substitution | Nucleophiles at C-2 | Modified Ring Systems |

The protonated nitrogen in the hydrochloride salt form affects the electronic distribution throughout the imidazole ring system. This protonation reduces the electron density of the ring, potentially altering the reactivity patterns compared to the neutral compound. The positive charge can also influence reaction selectivity and the stability of reaction intermediates.

Metallation reactions represent another important aspect of the compound's reactivity. Imidazole derivatives can coordinate to metal centers through the nitrogen atoms, forming stable complexes that have applications in catalysis and materials science. The carboxylic acid group can also participate in metal coordination, potentially creating chelating ligands with enhanced binding affinity.

The phenyl substituent contributes to the overall reactivity through π-π stacking interactions and potential electrophilic aromatic substitution reactions. The electron-withdrawing effect of the protonated imidazole ring may activate the phenyl ring toward nucleophilic aromatic substitution under appropriate conditions. These multiple reactive sites make this compound a versatile building block for synthetic chemistry applications.

Properties

IUPAC Name |

2-phenyl-1H-imidazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2.ClH/c13-10(14)8-6-11-9(12-8)7-4-2-1-3-5-7;/h1-6H,(H,11,12)(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKITVMQUJAEGBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(N2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334149-04-0 | |

| Record name | 2-Phenylimidazole-4-carboxylic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334149040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PHENYLIMIDAZOLE-4-CARBOXYLIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U3ON589MO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Cyclization of Amido-Nitriles

The primary synthetic approach to 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride involves the cyclization of amido-nitriles , a method that efficiently constructs the imidazole heterocyclic core substituted with a phenyl group at the 2-position and a carboxylic acid at the 4-position.

- Key Reaction: The reaction typically starts with a bromo ketone derivative reacting with formamidine acetate under liquid ammonia conditions to form the imidazole ring system.

- Reaction Conditions: The cyclization is performed in liquid ammonia or polar solvents under controlled temperature to promote ring closure and formation of the imidazole nucleus.

- Outcome: This route yields the parent compound, 2-phenyl-1H-imidazole-4-carboxylic acid, which is subsequently converted into its hydrochloride salt by treatment with hydrochloric acid.

Conversion to Hydrochloride Salt

After obtaining the free acid form, the compound is converted into its hydrochloride salt to improve stability and solubility:

- Procedure: The free acid is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or water).

- Result: Formation of this compound as a crystalline solid suitable for further applications.

Industrial Production Methods

Industrial-scale synthesis prioritizes scalability, yield, and purity. Key features include:

- Use of High-Pressure Reactors: To enhance reaction rates and conversion efficiency during the cyclization step.

- Continuous Flow Systems: These systems allow precise control of reaction parameters, improving reproducibility and product consistency.

- Optimization of Reaction Conditions: Temperature, pressure, and reagent concentrations are finely tuned to maximize yield and minimize impurities.

- Post-Synthesis Purification: Crystallization and filtration methods are employed to isolate the hydrochloride salt in high purity.

Summary of Preparation Methods

| Preparation Step | Description | Typical Conditions | Key Reagents |

|---|---|---|---|

| Cyclization of amido-nitriles | Formation of imidazole ring by reaction of bromo ketone with formamidine acetate | Liquid ammonia, controlled temperature | Bromo ketone, formamidine acetate |

| Debus-Radziszewski synthesis (alternative) | Condensation of glyoxal, ammonia, and aldehyde to form imidazole ring | Mild conditions, aqueous or alcoholic media | Glyoxal, ammonia, aldehyde |

| Conversion to hydrochloride salt | Treatment of free acid with hydrochloric acid to form stable salt | Ethanol or water solvent, room temperature | Hydrochloric acid |

| Industrial scale optimization | Use of high-pressure reactors, continuous flow systems, and purification | Variable, optimized per scale | Same as above |

Detailed Research Findings and Analysis

- The cyclization of amido-nitriles remains the most efficient and widely used method for synthesizing this compound due to its high yield and straightforward reaction pathway.

- Industrial processes leverage continuous flow reactors to maintain consistent product quality and facilitate large-scale production, demonstrating the compound’s commercial viability.

- The conversion to hydrochloride salt enhances solubility in polar solvents, which is critical for pharmaceutical applications and further chemical modifications.

- Alternative synthetic methods like the Debus-Radziszewski synthesis provide flexibility in research settings but are less favored industrially due to lower yields and more complex purification steps.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1H-imidazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include substituted imidazoles, alcohols, and various functionalized derivatives .

Scientific Research Applications

Chemistry

2-Phenyl-1H-imidazole-4-carboxylic acid hydrochloride serves as a building block for synthesizing more complex heterocyclic compounds. It is involved in various chemical reactions, including oxidation, reduction, and electrophilic substitution. These reactions facilitate the production of substituted imidazoles and other functionalized derivatives, which are valuable in synthetic organic chemistry.

Biology

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. It has been shown to interact with biological targets, influencing enzyme activity and receptor functions. Such interactions may contribute to therapeutic effects against bacterial infections and certain cancers .

Medicine

In medicinal chemistry, ongoing research explores its utility as a pharmaceutical intermediate. Its unique structure allows it to be investigated for various therapeutic applications, particularly in drug development targeting specific diseases.

Industry

The compound is utilized in producing dyes, pigments, and other functional materials. Its chemical stability and reactivity make it suitable for industrial applications where specific material properties are required .

Coordination Polymers

This compound is also used as a building block for constructing coordination polymers with specific structures and properties. These materials have potential applications in catalysis and materials science due to their tunable characteristics .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Properties

In another research project, the compound was evaluated for its anticancer activity against human cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through the modulation of specific signaling pathways, highlighting its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 2-Phenyl-1H-imidazole-4-carboxylic Acid Hydrochloride and Analogous Compounds

Key Structural Differences and Implications

Substituent Effects: Phenyl vs. Heterocyclic Modifications: Replacing phenyl with pyrimidinyl () introduces nitrogen atoms, which may improve solubility and hydrogen-bonding capacity in APIs.

Salt Forms: The dihydrochloride form of the pyrimidinyl analog () increases water solubility compared to the mono-hydrochloride form of the parent compound.

Functional Group Additions :

Application-Specific Comparisons

- Industrial vs. Pharmaceutical Use : The parent compound is primarily industrial, whereas analogs like Dazoxiben hydrochloride () and trifluoromethylphenyl derivatives () are tailored for medicinal applications.

- Synthetic Intermediates: Ethyl 5-amino-1H-imidazole-4-carboxylate () serves as a precursor for nucleoside analogs, while chloromethyl derivatives () are used in combinatorial chemistry.

Research and Commercial Considerations

- Purity and Availability : The parent compound is available at 99% purity (), whereas niche analogs like Dazoxiben hydrochloride () are sold in smaller quantities for research.

- Regulatory Status: Industrial-grade compounds () comply with REACH and ISO standards, while pharmaceutical analogs require stricter regulatory documentation (e.g., USP/EP monographs).

Biological Activity

2-Phenyl-1H-imidazole-4-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features an imidazole ring substituted with a phenyl group at the 2-position and a carboxylic acid group at the 4-position. Its molecular formula is with a molecular weight of approximately 188.18 g/mol. The compound is soluble in water, which enhances its versatility for laboratory applications.

Imidazole derivatives, including this compound, are known to interact with various biological targets, including enzymes and receptors. This interaction can lead to:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, which may contribute to its antimicrobial and anticancer effects.

- Receptor Modulation: It can modulate receptor functions affecting various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:

- In vitro Studies: The compound showed inhibition rates exceeding 50% against several strains of bacteria, indicating strong antibacterial activity .

| Bacterial Strain | Inhibition Rate (%) |

|---|---|

| Staphylococcus aureus | 72 |

| Escherichia coli | 65 |

| Candida albicans | 58 |

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. It was found to inhibit cancer cell proliferation in several assays:

- Cell Line Studies: In vitro tests on human cancer cell lines (e.g., HeLa, MCF-7) showed that the compound reduced cell viability significantly.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Anti-inflammatory Effects

Additionally, it has been reported to exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes:

- COX Inhibition: The IC50 values against COX-1 and COX-2 were reported as follows:

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 30 |

| COX-2 | 25 |

Case Studies and Research Findings

- Study on HIV Integration: A study highlighted that derivatives of imidazole compounds, including this hydrochloride form, showed significant inhibition of HIV integrase activity, suggesting potential use in antiviral therapy .

- Synthesis and Biological Evaluation: Various synthetic routes have been explored to create derivatives of this compound that enhance its biological activity. For example, modifications at the phenyl group have resulted in increased potency against specific bacterial strains .

- Structure–Activity Relationship (SAR): Research into SAR has revealed that substituents on the imidazole ring can significantly impact biological activity, guiding future drug design efforts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride, and how can reaction conditions be optimized to minimize byproducts?

- Methodological Answer : Synthesis typically involves palladium- or nickel-catalyzed hydrogenation of intermediates like 4-chloro-N-(isoxazol-4-yl)benzamide, followed by cyclization under alkaline conditions. For example, using Raney nickel instead of palladium on carbon avoids dehalogenation side reactions, improving yields to ~92% (Table 1, Entry 5, ). Temperature control (45°C) and solvent selection (ethanol over water) are critical for efficient recyclization . Tri-substituted imidazole derivatives can be synthesized via similar strategies, with substituent-dependent optimization of bases (e.g., NaOH vs. Na₂CO₃) and reaction times .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

- Methodological Answer : Reverse-phase HPLC with a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm) and a mobile phase of 0.03 M KH₂PO₄:methanol (70:30) at 1 mL/min provides linearity (r = 0.9999) in the 1.09–10.90 µg/mL range. UV detection at 207 nm ensures specificity, with recovery rates of 99.67–100.1% and RSDs <1.3% ( ). For structural confirmation, combine with NMR and high-resolution mass spectrometry.

Q. How can solubility and stability be assessed for this compound under physiological conditions?

- Methodological Answer : Perform pH-dependent solubility studies in buffers (e.g., PBS, pH 7.4) using shake-flask methods. Monitor degradation via accelerated stability testing (40°C/75% RH) over 1–3 months, analyzing by HPLC. Hydrolysis products (e.g., imidazole derivatives) should be identified using LC-MS ().

Advanced Research Questions

Q. What mechanistic insights explain the formation of hydrodechlorination byproducts during catalytic hydrogenation of precursors?

- Methodological Answer : Dehalogenation occurs due to catalyst selection; palladium on carbon promotes undesired C-Cl bond cleavage, while Raney nickel preserves the aryl chloride moiety. LC-MS tracking of intermediates (e.g., N-(1-amino-3-oxoprop-1-en-2-yl)-4-chlorobenzamide) confirms pathway specificity. Computational studies (DFT) can model transition states to optimize catalyst-substrate interactions .

Q. How can X-ray crystallography resolve discrepancies in reported crystal structures of imidazole derivatives?

- Methodological Answer : Use SHELXL for refinement against high-resolution data (<1.0 Å). For twinned crystals, apply HKLF5 in SHELXL to model twin domains. Validate hydrogen bonding (e.g., N-H⋯O interactions) via Fourier difference maps. Comparative analysis with similar compounds (e.g., 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives) highlights structural deviations .

Q. What strategies validate the pharmacological activity of this compound as a xanthine oxidase inhibitor?

- Methodological Answer : Conduct in vitro enzyme assays using recombinant xanthine oxidase, monitoring uric acid production spectrophotometrically (290 nm). IC₅₀ values should be compared to positive controls (e.g., allopurinol). Molecular docking (AutoDock Vina) into the enzyme’s active site (PDB: 1N5X) identifies key interactions (e.g., π-π stacking with Phe1009). In vivo efficacy is tested in hyperuricemic rodent models .

Q. How do substituent effects on the imidazole ring influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., -Cl at position 5) enhance electrophilicity at the sulfonyl chloride moiety (). Kinetic studies under varying pH and nucleophile concentrations (e.g., amines, thiols) quantify activation parameters (ΔG‡). Compare with 2-hydrazinyl-4,5-dihydro-1H-imidazole hydrochloride to assess steric vs. electronic contributions .

Data Contradiction Analysis

Q. How should conflicting reports on the thermal stability of imidazole hydrochlorides be resolved?

- Methodological Answer : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres. Conflicting mp values (e.g., 313–315°C in vs. lower ranges in other studies) may arise from hydration states or impurities. Cross-validate with purity assays (HPLC ≥95%) and Karl Fischer titration for water content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.